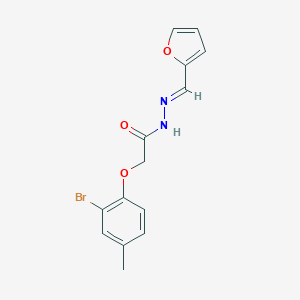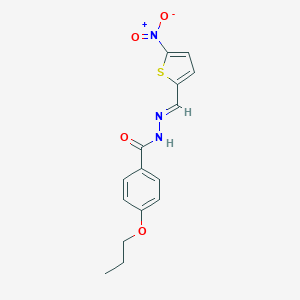
1-(2,4-二硝基苯基)-3-甲基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenyl is a chemical group derived from 2,4-dinitrophenol, which is a yellow, crystalline solid that is used in manufacturing a variety of things such as dyes, wood preservatives, and pesticides . Piperazine is a cyclic organic compound that is used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and 13C NMR spectra provide valuable information about the functional groups and the carbon skeleton of a molecule .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazine is known to react with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .Physical And Chemical Properties Analysis
2,4-Dinitrophenylhydrazine is a red to orange solid. It is a substituted hydrazine . The solid is relatively sensitive to shock and friction .科学研究应用
Analytical Chemistry: Chiral Separation
1-(2,4-Dinitrophenyl)-3-methylpiperazine: is utilized in analytical chemistry for the chiral separation of amino acids. It reacts with primary amines to form derivatives that can be separated by reverse-phase chromatography, allowing for the distinction between D- and L-amino acids .
Biomedicine: Drug Development
In biomedicine, this compound’s derivatives, such as hydrazones, are explored for their therapeutic potential against diseases like cancer, Alzheimer’s, and leishmaniasis. They are also investigated for their use in site-specific drug release, which could enhance targeted drug delivery to tumor tissues or thrombotic areas .
Pharmaceuticals: Fungicide and Metal-Extracting Agents
Hydrazone derivatives of 1-(2,4-Dinitrophenyl)-3-methylpiperazine are used in pharmaceuticals as fungicides and metal-extracting agents. These properties are significant for developing new medications and treatments for various mental disorders and illnesses like tuberculosis and leprosy .
Agriculture: Pesticide Development
The compound’s derivatives are being studied for their use in agriculture, particularly in the development of new pesticides. Their ability to act as fungicides could lead to more effective crop protection solutions .
Material Science: Electrochromic Devices
In material science, the compound is part of the synthesis of conjugated oligomers used in electrochromic devices. These oligomers exhibit multiple redox processes and changes in electronic absorption spectra, which are essential for developing smart windows and displays .
Environmental Science: Sensor Materials
Derivatives of 1-(2,4-Dinitrophenyl)-3-methylpiperazine are used to construct sensor materials for detecting environmental hazards such as fluoride ions, cyanide ions, heavy metals, and poisonous fumes. This application is crucial for monitoring and maintaining environmental safety .
Supramolecular Chemistry: Molecular Systems
This compound contributes to the creation of complex molecular systems in supramolecular chemistry, which include controlled switching, rotational motion, and potential data storage applications. These systems leverage the electrochemical properties of bipyridinium ions, which are related to the compound’s derivatives .
Photoredox Catalysis: Synthesis of Phenanthridines
In the field of photoredox catalysis, 1-(2,4-Dinitrophenyl)-3-methylpiperazine is involved in the metal-free visible-light photoredox-catalyzed intermolecular cyclization reactions. This process is used to synthesize phenanthridines, compounds with various applications in medicinal chemistry .
作用机制
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-3-methylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the adenine nucleotide translocase (ANT1) and uncoupling proteins (UCP1-UCP3) in the mitochondria . These proteins play a crucial role in energy production and regulation within the cell.
Mode of Action
1-(2,4-Dinitrophenyl)-3-methylpiperazine, like DNP, is likely to act as an uncoupler of oxidative phosphorylation in mitochondria . This means it disrupts the normal energy production process, causing a rapid loss of ATP as heat . The compound interacts with its targets (ANT1 and UCP1-UCP3), enhancing the protonophoric effect of DNP . This interaction leads to changes in the energy balance within the cell, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP and an increase in heat production . This can have downstream effects on numerous cellular processes that rely on ATP for energy.
Pharmacokinetics
Dnp exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially impact the bioavailability of the compound, influencing its efficacy and toxicity.
Result of Action
The primary result of the compound’s action is a disruption of normal energy production within the cell . This can lead to a variety of effects, depending on the specific cell type and the overall energy balance within the organism. In some cases, this could potentially lead to weight loss, as the body burns more energy to compensate for the loss of ATP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-Dinitrophenyl)-3-methylpiperazine. For example, the compound’s action may be influenced by the presence of other chemicals, the pH of the environment, and the temperature
安全和危害
属性
IUPAC Name |
1-(2,4-dinitrophenyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8-7-13(5-4-12-8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUHRNFZJODRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-N-[3-(furan-2-ylmethylene-hydrazinocarbonyl)-phenyl]-benzamide](/img/structure/B386785.png)
![N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-2-methylbutyl]benzamide](/img/structure/B386787.png)
![N'-[4-(octyloxy)benzylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386788.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386791.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386793.png)
![4-Bromo-2-{[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B386795.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386796.png)
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B386797.png)

![5-{[(5-{3-Nitrophenyl}-2-furyl)methylene]amino}-2-(4-methoxyphenyl)-1,3-benzoxazole](/img/structure/B386801.png)
![3,3-Bis[4-(benzylideneamino)phenyl]-1-isoindolinone](/img/structure/B386805.png)
![2-Bromo-6-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B386806.png)
![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide](/img/structure/B386809.png)